6,6-Dimethoxy-2,5,5-trimethylhex-2-ene
Overview
Description
6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is a chemical compound with the molecular formula C11H22O2 . It has a molecular weight of 186.29 . The compound is a liquid at room temperature .
Synthesis Analysis
The synthesis of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene involves the reaction of 2,2,5-trimethyl-4-hexenal (derived from isobutyraldehyde and prenyl chloride) with methanol in the presence of calcium chloride .Molecular Structure Analysis
The IUPAC name for this compound is 6,6-dimethoxy-2,5,5-trimethyl-2-hexene . The InChI code is 1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3 .Physical And Chemical Properties Analysis
6,6-Dimethoxy-2,5,5-trimethylhex-2-ene is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Acidolysis of Lignin Model Compounds
A study by Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, demonstrating the significant role of the presence of the γ-hydroxymethyl group and a hydride transfer mechanism in the acidolysis process. This could suggest applications in lignin valorization and the development of sustainable chemical processes (Yokoyama, 2015).
Antioxidant Applications
Research on ethoxyquin and its analogues, as reviewed by de Koning (2002), indicates the importance of these compounds in protecting polyunsaturated fatty acids in fish meal from oxidation, highlighting potential applications in food preservation and the stabilization of sensitive ingredients (de Koning, 2002).
Analytical Methods for Determining Antioxidant Activity
Munteanu and Apetrei (2021) reviewed the analytical methods used in determining antioxidant activity, which could be relevant for evaluating the antioxidant potential of various compounds, including possibly 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene (Munteanu & Apetrei, 2021).
Polyoxymethylene Dimethyl Ethers (OME) as Fuels
Baranowski, Bahmanpour, and Kröcher (2017) reviewed the catalytic synthesis of polyoxymethylene dimethyl ethers (OME), emphasizing their reduced emissions and potential as diesel fuel alternatives. This suggests applications in the development of cleaner combustion processes (Baranowski et al., 2017).
Chemical Modification of Xylan
Petzold-Welcke et al. (2014) discussed the chemical modification of xylan into biopolymer ethers and esters with specific properties, which could imply potential applications in biopolymer development and modification techniques for renewable materials (Petzold-Welcke et al., 2014).
Safety And Hazards
This compound is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding release to the environment .
properties
IUPAC Name |
6,6-dimethoxy-2,5,5-trimethylhex-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHNTAXPFZIMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)C(OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052366 | |
Record name | 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
214.00 to 215.00 °C. @ 760.00 mm Hg | |
Record name | 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
66 mg/L @ 20 °C (exp) | |
Record name | 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6,6-Dimethoxy-2,5,5-trimethylhex-2-ene | |
CAS RN |
67674-46-8 | |
Record name | Methyl pamplemousse | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67674-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6-dimethoxy-2,5,5-trimethylhex-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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